molecular formula C4H3Cl2N3 B1321569 4,5-Dichloropyrimidin-2-amine CAS No. 403854-21-7

4,5-Dichloropyrimidin-2-amine

Cat. No. B1321569
M. Wt: 163.99 g/mol
InChI Key: LCNPRNSOGSLJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,5-Dichloropyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the regioselective synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives involves S(N)Ar and metal-catalyzed cross-coupling reactions, demonstrating the versatility of the chlorine substituents in facilitating further chemical transformations . Another approach includes the reaction of chalcone derivatives with guanidine hydrochloride to yield 4,6-substituted di-(phenyl) pyrimidin-2-amines, showcasing the utility of chalcones in pyrimidine synthesis . Additionally, the conversion of 2,4-dichloropyrimidine into 4-aryl-5-pyrimidinylimidazoles through sequential functionalization highlights the reactivity of the chloro groups at the 2 and 4 positions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative with dichlorophenyl substituents has been determined, revealing a triclinic system with specific space group parameters . Similarly, the structure of a triazolyl-dichlorophenyl pyrimidin-2-amine was characterized by X-ray diffraction, showing two crystallographically independent molecules in the asymmetric unit .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that allow for the introduction of different substituents. The chloro groups on the pyrimidine ring can be substituted through reactions such as the Suzuki-Miyaura reaction or the Liebeskind-Srogl cross-coupling reaction . The transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloropyrimidin-2-amine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and physical properties. The crystal structure analysis provides insights into the molecular geometry, which can influence the melting point, solubility, and other physical properties .

Scientific Research Applications

1. Regioselective Amination

Smith and Buchwald (2016) reported on the regioselective amination of substituted di- and trichloropyrimidines, leading to the production of 2-substituted products. This process utilizes 5-trimethylsilyl-2,4-dichloropyrimidine as a key intermediary (Smith & Buchwald, 2016).

2. Synthesis of Drug-like Molecules

Rao et al. (2021) demonstrated the synthesis of a library of small molecular compounds based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines. This process involves a reduction reaction and offers benefits such as simple handling and eco-friendly approaches (Rao et al., 2021).

3. Inhibitors for Dihydrofolate Reductase

Wyss et al. (2003) explored novel 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors. These compounds were synthesized for high-throughput screening and showed potential in inhibiting enzymes derived from bacteria, including strains resistant to traditional inhibitors (Wyss et al., 2003).

4. Development of Aminopyrimidines

Bruening and Lovelle (2017) disclosed a method for the SNAr amination of 2,4-dichloropyrimidine, facilitating the synthesis of various aminopyrimidines in a regio- and chemoselective manner. This strategy was successful for various N-heteroaromatic substrates (Bruening & Lovelle, 2017).

5. Synthesis of Pyrimido[4,5-d]pyrimidines

Xiang et al. (2011) developed a strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine. This process involves a cyclization reaction leading to the formation of the pyrimido[4,5-d]pyrimidine core (Xiang et al., 2011).

6. Discovery of Antiproliferative Agents

Aziz et al. (2015) discovered potent antiproliferative agents targeting the epidermal growth factor receptor (EGFR) based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine scaffold. These compounds exhibited significant activity against cancer cell lines that overexpress EGFR (Aziz et al., 2015).

Safety And Hazards

4,5-Dichloropyrimidin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .

properties

IUPAC Name

4,5-dichloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNPRNSOGSLJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611201
Record name 4,5-Dichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyrimidin-2-amine

CAS RN

403854-21-7
Record name 4,5-Dichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloropyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-Dichloropyrimidin-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ANM8DP77F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloropyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloropyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4,5-Dichloropyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4,5-Dichloropyrimidin-2-amine
Reactant of Route 5
4,5-Dichloropyrimidin-2-amine
Reactant of Route 6
4,5-Dichloropyrimidin-2-amine

Citations

For This Compound
2
Citations
J Cheng, Z Yan, X Li, C Liu, L Tong, X Lyu… - Journal of Molecular …, 2024 - Elsevier
Overactivation of NIK led to increased transcriptional activity of NF-κB2, which was associated with human metabolic diseases, immunological disorders, and cancer. Therefore, NIK …
Number of citations: 0 www.sciencedirect.com
ML Maddess, R Carter - Synthesis, 2012 - thieme-connect.com
Pivalic acid is a useful medium to effect the direct SN Ar displacement of 2-methylthio-4-pyrimidinones with a variety of anilines. Products are easily isolated in good to excellent yields, …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.